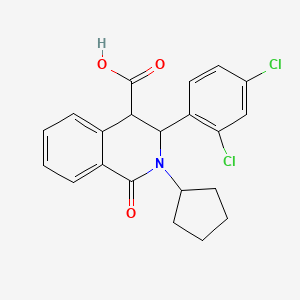

2-Cyclopentyl-3-(2,4-dichlorophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Description

2-Cyclopentyl-3-(2,4-dichlorophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a cyclopentyl group at position 2, a 2,4-dichlorophenyl group at position 3, and a carboxylic acid moiety at position 4. The dichlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity and metabolic stability .

Properties

IUPAC Name |

2-cyclopentyl-3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO3/c22-12-9-10-16(17(23)11-12)19-18(21(26)27)14-7-3-4-8-15(14)20(25)24(19)13-5-1-2-6-13/h3-4,7-11,13,18-19H,1-2,5-6H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGGWCFMLOZZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120903 | |

| Record name | 2-Cyclopentyl-3-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400073-92-9 | |

| Record name | 2-Cyclopentyl-3-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-3-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Tetrahydroisoquinoline Synthesis

The tetrahydroisoquinoline scaffold is typically synthesized via cyclization of phenylalanine derivatives. A pivotal method involves treating D- or L-phenylalanine alkyl esters with formaldehyde or paraformaldehyde in trifluoroacetic acid (TFA), followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. For example, cyclization of phenylalanine methyl ester with paraformaldehyde in TFA yields 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester, a precursor for further functionalization.

Key modifications include substituting phenylalanine with ortho-substituted arylalanines to introduce halogen groups. In one protocol, bromo-substituted tetrahydroisoquinoline intermediates are oxidized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in tetrahydrofuran (THF) at reflux to aromatize the ring, yielding isoquinoline-3-carboxylates. This dehydrogenation step is critical for achieving the conjugated system required for subsequent electrophilic substitutions.

Introduction of the 2,4-Dichlorophenyl Group

The 2,4-dichlorophenyl moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. Patent data reveals that dichlorophenylacetic acid derivatives serve as electrophiles in coupling reactions. For instance, 2-(2,6-dichlorophenyl)acetic acid reacts with tetrahydroisoquinoline intermediates in the presence of propylphosphonic anhydride (T3P) and ethyl acetate at 40°C, forming ketone linkages. This method achieves high yields (≥90%) due to T3P’s efficiency in activating carboxylic acids.

Alternatively, Ullmann-type couplings using copper catalysts enable direct aryl-aryl bond formation. A dichlorophenyl boronic acid may couple with a brominated isoquinoline precursor under palladium catalysis, though this route requires rigorous oxygen-free conditions.

Cyclopentyl Group Installation

The cyclopentyl group is appended via nucleophilic alkylation or reductive amination. Patent EP2457901NWA1 describes alkylation of secondary amines using cyclopentyl bromide in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base. For the target compound, the cyclopentyl group is introduced at the C2 position by reacting a tetrahydroisoquinoline secondary amine with cyclopentyl bromide in THF at 0–25°C.

Reductive amination offers an alternative route: condensation of a ketone intermediate with cyclopentylamine using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) achieves the desired stereochemistry. This method is preferred for sterically hindered substrates, as STAB selectively reduces iminium ions without affecting ketones.

Carboxylic Acid Formation

Hydrolysis of methyl or ethyl esters under basic conditions generates the free carboxylic acid. A representative procedure involves treating methyl 3-isoquinolinecarboxylate with 1 M sodium hydroxide in THF/water, followed by extraction with DCM and acidification to pH 2–3 with HCl. Crystallization from methanol/water yields the carboxylic acid with >95% purity.

In cases where ester hydrolysis is problematic (e.g., acid-sensitive substrates), enzymatic hydrolysis using lipases in phosphate buffer (pH 7) provides a mild alternative, though reaction times extend to 48–72 hours.

Oxidation to the 1-Oxo Functionality

The 1-oxo group is introduced via oxidation of a secondary alcohol intermediate. DDQ in refluxing THF selectively oxidizes benzylic alcohols to ketones without over-oxidizing the tetrahydroisoquinoline ring. For example, treatment of 1-hydroxy-2-cyclopentyl-3-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-4-isoquinolinecarboxylate with DDQ for 18 hours affords the 1-oxo derivative in 91% yield.

Alternative oxidants like pyridinium chlorochromate (PCC) in DCM achieve similar results but require stringent anhydrous conditions.

Purification and Characterization

Final purification employs silica gel chromatography with gradients of ethyl acetate in heptanes or recrystallization from methanol/cyclohexane. Purity is validated via HPLC (≥99%) and differential scanning calorimetry (DSC) to confirm crystalline form.

Table 1: Comparative Analysis of Synthesis Routes

Challenges and Optimization

- Regioselectivity : Competitive arylations at C1 vs. C3 are mitigated by steric directing groups. Introducing a bulky tert-butyl carbamate at C4 prior to cyclopentyl alkylation improves C2 selectivity.

- Stereochemistry : Chiral resolution via diastereomeric salt formation with L-tartaric acid ensures enantiopurity.

- Scale-Up Issues : Exotherms during T3P-mediated couplings necessitate slow reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and isoquinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various nucleophiles into the aromatic ring, leading to substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, 2-Cyclopentyl-3-(2,4-dichlorophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is studied for its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for further drug development and clinical trials.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique structure makes it valuable for the production of high-performance materials and advanced chemical products.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-(2,4-dichlorophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoquinoline Moieties

Notes:

- The target compound’s 2,4-dichlorophenyl group (electron-withdrawing) may improve receptor binding compared to the 4-methoxyphenyl (electron-donating) analogue in , which was discontinued, possibly due to reduced metabolic stability or efficacy .

- Sertraline () shares the dichlorophenyl motif but targets serotonin transporters, highlighting the versatility of this substituent across drug classes .

Dichlorophenyl-Containing Pharmacological Agents

Notes:

- The 2,4-dichlorophenyl group in SR141716A () is critical for CB1 receptor binding, suggesting the target compound’s dichlorophenyl group may similarly enhance interactions with hydrophobic binding pockets .

- GSK1016790A () demonstrates nanomolar potency, underscoring the dichlorophenyl group’s role in high-affinity ligand design .

Carboxylic Acid-Containing Bioactive Molecules

Notes:

- The thrombin inhibitor (2R,4R)-MQPA () shows stereochemistry-dependent activity, suggesting the target compound’s carboxylic acid conformation could similarly affect efficacy .

Metabolic and Bioavailability Considerations

- Dichlorophenyl vs. Methoxyphenyl : Dichlorophenyl’s electron-withdrawing nature may reduce oxidative metabolism compared to methoxyphenyl, improving half-life .

Biological Activity

The compound 2-Cyclopentyl-3-(2,4-dichlorophenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid (CAS No. 400073-92-9) is a synthetic organic molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H19Cl2NO3

- Molecular Weight : 404.29 g/mol

- Melting Point : 213–215 °C

| Property | Value |

|---|---|

| Molecular Formula | C21H19Cl2NO3 |

| Molecular Weight | 404.29 g/mol |

| Melting Point | 213–215 °C |

Research indicates that this compound may act as a guanylate cyclase C (GC-C) agonist , which influences intracellular levels of cyclic guanosine monophosphate (cGMP). This mechanism is crucial for regulating various physiological processes, including gastrointestinal motility and fluid secretion .

Pharmacological Effects

- Lipid Metabolism Disorders : Studies suggest that the compound may inhibit bile acid absorption and affect lipid metabolism, potentially serving as a treatment for conditions like hyperlipidemia and cardiovascular diseases .

- Gastrointestinal Disorders : By modulating GC-C activity, the compound can enhance intestinal fluid secretion and may help in treating gastrointestinal inflammatory disorders .

- Anticancer Potential : Preliminary data indicate that the compound could have a role in cancer treatment by affecting cell proliferation and apoptosis in gastrointestinal tissues .

Study on Lipid Absorption

A study demonstrated that the administration of GC-C agonists, including derivatives of this compound, significantly reduced the absorption of bile acids in CaCo-2 cell models. This suggests a potential application in managing cholesterol levels and preventing gallstone formation .

Antitumor Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The exact pathways remain to be fully elucidated but may involve modulation of cGMP levels leading to altered cellular signaling pathways associated with tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.